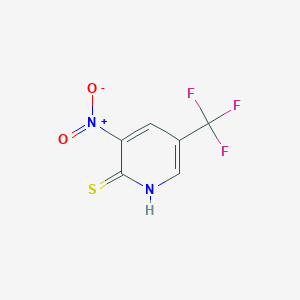![molecular formula C12H7IN2O2 B1388666 6-(3-Iodopyridin-2-yloxy)furo[3,2-b]pyridine CAS No. 1228665-68-6](/img/structure/B1388666.png)
6-(3-Iodopyridin-2-yloxy)furo[3,2-b]pyridine
Overview
Description
6-(3-Iodopyridin-2-yloxy)furo[3,2-b]pyridine is a halogenated heterocyclic compound with the empirical formula C12H7IN2O2 and a molecular weight of 338.10 g/mol . This compound is of interest due to its unique structure, which combines a furo[3,2-b]pyridine core with an iodopyridinyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Iodopyridin-2-yloxy)furo[3,2-b]pyridine typically involves the reaction of 3-iodopyridin-2-ol with a furo[3,2-b]pyridine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(3-Iodopyridin-2-yloxy)furo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
6-(3-Iodopyridin-2-yloxy)furo[3,2-b]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(3-Iodopyridin-2-yloxy)furo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The iodine atom and the furo[3,2-b]pyridine core play crucial roles in its reactivity and binding affinity. The compound can modulate biological activities by interacting with enzymes, receptors, or other proteins, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine: Similar structure but with the iodine atom at a different position on the pyridine ring.
6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine: Contains a trimethylsilyl group instead of the iodopyridinyl group.
6-(Dimethoxymethyl)-2-(trimethylsilyl)furo[3,2-b]pyridine: Features a dimethoxymethyl group in place of the iodopyridinyl group.
Uniqueness
6-(3-Iodopyridin-2-yloxy)furo[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile reactivity and makes it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
6-(3-iodopyridin-2-yl)oxyfuro[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7IN2O2/c13-9-2-1-4-14-12(9)17-8-6-11-10(15-7-8)3-5-16-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAMJLNYGZWHOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC3=C(C=CO3)N=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101245395 | |
| Record name | 6-[(3-Iodo-2-pyridinyl)oxy]furo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228665-68-6 | |
| Record name | 6-[(3-Iodo-2-pyridinyl)oxy]furo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228665-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[(3-Iodo-2-pyridinyl)oxy]furo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















